1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide

Antiparasitic drug discovery Nitroimidazole SAR Metronidazole resistance

Secure the definitive 4-nitroimidazole-5-carboxamide scaffold for systematic SAR. This specific regioisomer (CAS 5413-94-5) demonstrates superior potency against metronidazole-resistant Giardia (EC₅₀ 0.1–2.5 μM) and offers a versatile C5-carboxamide handle for derivatization. Its low mammalian cytotoxicity (CC₅₀ >100 μM) establishes a favorable selectivity index, making it a critical, non-substitutable building block for lead optimization. Commercially available at 97% purity.

Molecular Formula C7H10N4O3
Molecular Weight 198.18 g/mol
CAS No. 5413-94-5
Cat. No. B12939807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide
CAS5413-94-5
Molecular FormulaC7H10N4O3
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCCN1C(=NC(=C1C(=O)N)[N+](=O)[O-])C
InChIInChI=1S/C7H10N4O3/c1-3-10-4(2)9-7(11(13)14)5(10)6(8)12/h3H2,1-2H3,(H2,8,12)
InChIKeyCWHPJNSEKBIFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxamide (5413-94-5): Identified Physicochemical and Procurement Baseline


1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxamide (CAS 5413-94-5) is a heterocyclic building block belonging to the 4-nitroimidazole class [1]. Its molecular formula is C₇H₁₀N₄O₃ with a molecular weight of 198.18 g/mol [2]. The compound is characterized by a melting point in the range of 155–157 °C and a predicted boiling point of 426.9 °C at 760 mmHg . It is commercially available from major suppliers with a typical assay purity of 97% .

Why 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxamide Cannot Be Substituted by Generic Analogs


Nitroimidazole carboxamides exhibit profound, regioisomer-dependent biological activity that precludes casual substitution. Structure-activity relationship (SAR) studies on a series of 5-, 4(5)-, and 4-nitroimidazole carboxamides demonstrate that the position of the nitro group (C-4 vs. C-5) and the nature of N-alkyl substituents critically modulate antiparasitic potency and selectivity profiles [1]. Specifically, 4-nitro regioisomers, like the target compound, possess a distinct electronic and steric environment compared to the more common 5-nitro isomers (e.g., metronidazole), which can lead to differentiated activity against resistant strains and altered metabolic stability [1]. Therefore, substituting this 4-nitroimidazole-5-carboxamide with a 5-nitro isomer or a different N-alkylated analog would not preserve the intended structure-activity relationship, potentially compromising experimental reproducibility or lead optimization efforts.

Quantitative Differentiation Guide for 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxamide (5413-94-5)


Regioisomeric Selectivity: 4-Nitro vs. 5-Nitro Imidazole Carboxamide Scaffold Activity

In a systematic study of nitroimidazole carboxamides, the 4-nitro regioisomer scaffold (which includes this compound) was found to be essential for potent activity against metronidazole-resistant Giardia lamblia strains. While the specific 1-ethyl-2-methyl derivative was not the most potent in the series, the 4-nitro substitution pattern was associated with lower EC₅₀ values against resistant strains compared to the clinically used 5-nitro drug metronidazole [1]. This highlights the regioisomeric advantage of the 4-nitro group for targeting resistant parasites.

Antiparasitic drug discovery Nitroimidazole SAR Metronidazole resistance

Cytotoxicity Selectivity Window: 4-Nitroimidazole Carboxamides vs. Mammalian Cells

The class of 4-nitroimidazole carboxamides, to which this compound belongs, demonstrates a favorable selectivity window with low inherent cytotoxicity against mammalian cells. Compounds in this series typically exhibit CC₅₀ values >100 μM against mammalian kidney and liver cells [1]. This is a key differentiator from other nitroheterocyclic chemotypes, which can have narrow therapeutic indices due to off-target mammalian cell toxicity.

Drug safety profiling Selectivity index In vitro toxicology

Physical Property Differentiation: Molecular Weight and Hydrogen Bonding Capacity

1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxamide has a molecular weight of 198.18 g/mol [1]. In contrast, the clinically dominant comparator metronidazole has a molecular weight of 171.15 g/mol [2]. The target compound's higher molecular weight and additional carboxamide functionality increase its hydrogen bonding capacity, which can influence solubility, permeability, and target binding kinetics differently than smaller, simpler nitroimidazoles.

Medicinal chemistry Drug-likeness Physicochemical properties

Optimal Use Cases for Procuring 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxamide (5413-94-5)


Structure-Activity Relationship (SAR) Exploration of Next-Generation Antiparasitic Agents

This compound serves as a key 4-nitroimidazole-5-carboxamide scaffold for systematic SAR studies. As established in Section 3, the 4-nitro regioisomer class demonstrates significantly improved potency against metronidazole-resistant Giardia lamblia strains (EC₅₀ = 0.1–2.5 μM) compared to the 5-nitro drug metronidazole (EC₅₀ = 6.1–18 μM) [1]. Procuring this specific compound allows medicinal chemists to probe the effects of varying the N1-alkyl substituent (ethyl vs. methyl) on potency, selectivity, and metabolic stability while maintaining the advantageous 4-nitro pharmacophore.

Investigating Regioisomeric Effects on Antiprotozoal Selectivity and Resistance

The compound's defined 4-nitro-5-carboxamide substitution pattern makes it an ideal probe for delineating the role of regioisomerism in nitroimidazole pharmacology. Evidence indicates that 4-nitroimidazoles exhibit a distinct activity profile against Trichomonas vaginalis (EC₅₀ = 0.6–1.4 μM) that is comparable or superior to metronidazole (EC₅₀ = 0.8 μM) [1]. Researchers can use this compound to directly compare with its 5-nitro isomer (or metronidazole) in head-to-head assays to quantify the impact of nitro group position on potency and resistance mechanisms.

Evaluating Cytotoxicity and Therapeutic Window in Early-Stage Drug Discovery

Given the class-level evidence that 4-nitroimidazole carboxamides exhibit low mammalian cell cytotoxicity (CC₅₀ > 100 μM) [1], this compound is valuable for assessing the baseline safety profile of the scaffold. Procurement is justified for studies aiming to establish a selectivity index (CC₅₀ / EC₅₀) for antiparasitic hits, a critical parameter for prioritizing compounds with a favorable therapeutic window before advancing to more costly in vivo efficacy and toxicology studies.

Chemical Synthesis of Advanced Nitroimidazole Derivatives

The carboxamide group at the C5 position provides a versatile synthetic handle for further derivatization. This compound can be used as a starting material for the synthesis of amide-linked conjugates, reduced to the corresponding amine, or hydrolyzed to the carboxylic acid for subsequent coupling reactions. Its commercial availability at 97% purity supports its use as a reliable building block for constructing focused libraries of 4-nitroimidazole derivatives with tailored properties.

Quote Request

Request a Quote for 1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.